

Physical and chemical properties of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Hydroperoxy-9(Z)-octadecenoic
acid

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An In-depth Technical Guide to 2-Hydroperoxy-9(Z)-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroperoxy-9(Z)-octadecenoic acid is an oxygenated fatty acid, a member of the oxylipin family, derived from the oxidation of oleic acid. As a hydroperoxy derivative, it serves as a reactive intermediate in various biological processes and a precursor to a range of more stable signaling molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Hydroperoxy-9(Z)-octadecenoic acid**, detailed experimental protocols for its synthesis and analysis, and its role within metabolic pathways. The information is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their understanding and utilization of this compound.

Physical and Chemical Properties

Precise experimental data for the physical properties of **2-Hydroperoxy-9(Z)-octadecenoic acid** are not extensively documented in publicly available literature. The data presented below are a combination of information for the target molecule and closely related isomers. It is crucial



to note that properties such as boiling point and density are for a structurally similar but different compound, (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid, and should be considered as estimations.

Property	Value	Source
Molecular Formula	C18H34O4	[1][2]
Molecular Weight	314.46 g/mol	[1][2]
CAS Number	53705-95-6	[1]
Physical State	Solid	[3]
Storage Temperature	Ultra freezer (-80°C recommended)	[3][4]
Stability	Stable under recommended storage conditions; sensitive to heat and light.	[5]
Solubility	Soluble in organic solvents such as ethanol, DMF, and DMSO.	[4]
Boiling Point (estimated)	466.1°C at 760 mmHg	
Density (estimated)	1.016 g/cm ³	_

Spectral Data

Detailed spectral data for **2-Hydroperoxy-9(Z)-octadecenoic acid** is scarce. The following represents typical spectral characteristics expected for alpha-hydroperoxy fatty acids based on data from related compounds.

- ¹H NMR: Key signals would include a characteristic peak for the proton on the carbon bearing the hydroperoxy group (C-2), protons of the double bond (C-9 and C-10), and the protons of the aliphatic chain.
- ¹³C NMR: Expected signals include those for the carboxyl carbon, the carbon bearing the hydroperoxy group, the olefinic carbons, and the carbons of the alkyl chain.



- Mass Spectrometry (MS): Electron ionization (EI) of the derivatized compound (typically as
 the trimethylsilyl ether of the corresponding hydroxy acid) would show a molecular ion peak
 and characteristic fragmentation patterns allowing for the determination of the hydroperoxy
 group's position.
- Infrared (IR) Spectroscopy: The spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroperoxy group, the C=O stretch of the carboxylic acid, the C=C stretch of the double bond, and the C-H stretches of the aliphatic chain.

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of hydroperoxy fatty acids and are adapted for **2-Hydroperoxy-9(Z)-octadecenoic acid**.

Synthesis: Enzymatic Oxidation of Oleic Acid

This protocol describes the synthesis of **2-Hydroperoxy-9(Z)-octadecenoic acid** using a lipoxygenase enzyme.

Materials:

- Oleic acid
- Lipoxygenase (from a suitable source, e.g., soybean)
- Borate buffer (pH 9.0)
- Ethyl acetate
- Hexane
- Hydrochloric acid (HCl)
- Sodium borohydride (for reduction to the hydroxy derivative for analysis)

Procedure:



- Dissolve oleic acid in a minimal amount of ethanol and add it to the borate buffer to the desired final concentration.
- Equilibrate the solution to the optimal temperature for the chosen lipoxygenase (typically 4°C to room temperature).
- Initiate the reaction by adding the lipoxygenase enzyme.
- Stir the reaction mixture vigorously to ensure adequate oxygenation.
- Monitor the reaction progress by taking aliquots and analyzing them by UV spectroscopy (monitoring the formation of a conjugated diene system if applicable to the specific lipoxygenase used) or thin-layer chromatography (TLC).
- Once the reaction is complete, acidify the mixture to pH 3.5-4.0 with HCl.
- Extract the product with an equal volume of ethyl acetate or a hexane/ethyl acetate mixture.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Purification: High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is the preferred method for the purification of hydroperoxy fatty acids.

Instrumentation and Columns:

- HPLC system with a UV detector
- Normal-phase silica column (e.g., Zorbax rx-SIL)

Mobile Phase:

 A gradient of hexane and a more polar solvent like isopropanol or ethyl acetate containing a small amount of acetic acid (e.g., 0.1%).

Procedure:



- Dissolve the crude product from the synthesis step in the initial mobile phase.
- Inject the sample onto the equilibrated silica column.
- Elute the compounds using a shallow gradient of the polar solvent.
- Monitor the elution at a wavelength suitable for detecting the hydroperoxy fatty acid (around 210-235 nm).
- Collect the fractions corresponding to the desired product peak.
- Evaporate the solvent from the collected fractions under a stream of nitrogen.
- Store the purified product at -80°C.[3]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of hydroperoxy fatty acids by GC-MS is not feasible due to their thermal instability. Therefore, they are typically reduced to their more stable hydroxy analogs and then derivatized.

Procedure:

Reduction to Hydroxy Acid:

- Dissolve the purified 2-Hydroperoxy-9(Z)-octadecenoic acid in methanol.
- Add a reducing agent such as sodium borohydride in excess and stir the reaction at room temperature.
- After the reaction is complete (monitored by TLC), acidify the solution and extract the hydroxy fatty acid.

Derivatization (Silylation):

• Dry the 2-hydroxy-9(Z)-octadecenoic acid thoroughly.



- Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a dry solvent (e.g., pyridine or acetonitrile).
- Heat the mixture (e.g., at 60°C for 30-60 minutes) to ensure complete derivatization.

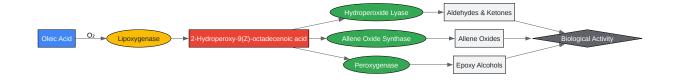
GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., DB-23) for separation.
- Employ a temperature program that allows for the separation of the fatty acid derivative.
- Acquire mass spectra using electron ionization (EI) to identify the compound based on its molecular ion and fragmentation pattern.

Signaling and Metabolic Pathways

2-Hydroperoxy-9(Z)-octadecenoic acid is an intermediate in the broader metabolism of fatty acid hydroperoxides. These molecules are precursors to a diverse array of bioactive oxylipins, including jasmonates in plants and various eicosanoids and docosanoids in mammals. These downstream products are involved in a multitude of signaling pathways regulating inflammation, immunity, and cellular homeostasis.

Fatty acid hydroperoxides can be metabolized through several enzymatic pathways, including those involving hydroperoxide lyase, allene oxide synthase, and peroxygenase.[7] These pathways lead to the formation of aldehydes, ketones, and epoxy alcohols, respectively, many of which have their own distinct biological activities.



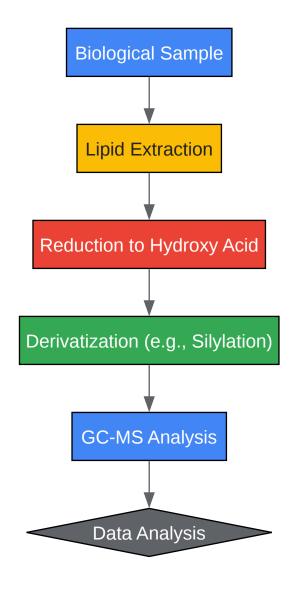


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Caption: Metabolic fate of 2-Hydroperoxy-9(Z)-octadecenoic acid.

Experimental Workflow for Analysis

The analysis of **2-Hydroperoxy-9(Z)-octadecenoic acid** from a biological sample requires a multi-step process to ensure accurate identification and quantification.



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Caption: Workflow for the analysis of **2-Hydroperoxy-9(Z)-octadecenoic acid**.

Conclusion



2-Hydroperoxy-9(Z)-octadecenoic acid is a key intermediate in the oxidative metabolism of oleic acid. While specific physical and spectral data for this compound are limited, established methodologies for the synthesis, purification, and analysis of related hydroperoxy fatty acids provide a robust framework for its study. Its position as a precursor to a variety of bioactive oxylipins underscores its importance in cellular signaling and warrants further investigation into its specific roles in health and disease. This guide provides a foundational resource for researchers to explore the chemistry and biology of this intriguing molecule.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Hydroperoxy-9(Z)-octadecenoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601632#physical-and-chemical-properties-of-2-hydroperoxy-9-z-octadecenoic-acid]

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